A Comprehensive Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS: 134099-30-2) for Advanced Synthesis
A Comprehensive Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS: 134099-30-2) for Advanced Synthesis
An In-depth Technical Guide:
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde, identified by CAS number 134099-30-2, is a highly functionalized aromatic aldehyde that serves as a premier building block for creating complex, high-value molecules.[3][4]
The convergence of three potent electron-withdrawing groups on a single aromatic ring makes this compound a uniquely reactive and versatile intermediate. This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, delve into its nuanced reactivity profile, outline its strategic applications, and provide practical protocols for its use, ensuring a foundation of scientific integrity and field-proven insight.
Part 1: Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical characteristics is the bedrock of successful synthesis. The properties of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde are dominated by the strong electronic influence of its five fluorine atoms.
1.1 Core Compound Data
The fundamental identifiers and properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 134099-30-2 | [3][4] |
| Molecular Formula | C₈H₃F₅O | [3][5] |
| Molecular Weight | 210.10 g/mol | [3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F | [6] |
| InChIKey | IVVUVBIECSBSQR-UHFFFAOYSA-N | [6] |
1.2 Structural and Electronic Profile
The substitution pattern on the benzaldehyde core is critical to its function. The two fluorine atoms at positions 2 and 4, along with the trifluoromethyl group at position 3, are powerful electron-withdrawing groups. This has two major consequences:
-
Activation of the Aldehyde: The carbonyl carbon of the aldehyde group is rendered highly electrophilic (electron-deficient). This is due to the cumulative inductive (-I) effect of the substituents, which pulls electron density away from the carbonyl, making it exceptionally susceptible to attack by nucleophiles.[7][8]
-
Aromatic Ring Chemistry: The electron-poor nature of the aromatic ring influences its susceptibility to certain types of aromatic substitution reactions.
Diagram 1: Electronic Effects on the Benzaldehyde Core
Caption: Inductive electron withdrawal by F and CF₃ groups.
1.3 Predicted Spectroscopic Data
While experimental data should always be the final arbiter, predicted data provides a valuable baseline for characterization.
| Spectroscopy | Predicted Data |
| ¹H NMR | The single aromatic proton and the aldehyde proton would appear as complex multiplets in the downfield region (likely >7.5 ppm and >10.0 ppm, respectively) due to complex F-H coupling. |
| ¹⁹F NMR | Three distinct signals would be expected, one for each unique fluorine environment (F at C2, F at C4, and the CF₃ group). |
| ¹³C NMR | Signals for the carbonyl carbon (~185-190 ppm), and aromatic carbons attached to fluorine and the CF₃ group would show characteristic C-F coupling constants. |
| Mass Spec | The predicted monoisotopic mass is 210.0104 Da.[6] Key fragments would likely involve the loss of -CHO, -F, and -CF₃. |
Part 2: Reactivity Profile and Synthetic Utility
The true value of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde lies in its predictable and enhanced reactivity, which allows chemists to construct complex molecular architectures with high efficiency.
2.1 Nucleophilic Addition Reactions
As established, the aldehyde functionality is highly activated. This makes it an excellent substrate for a wide range of nucleophilic addition reactions.
-
Causality: A more electrophilic carbonyl carbon leads to a lower activation energy for the reaction, often resulting in faster reaction rates and higher yields, sometimes even allowing reactions to proceed with weaker nucleophiles that would be sluggish with less activated aldehydes.[9]
Common Transformations:
-
Grignard/Organolithium Reactions: Formation of secondary alcohols.
-
Wittig Reaction: Conversion of the aldehyde to an alkene. The high electrophilicity generally favors a rapid reaction.[9]
-
Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, a versatile intermediate itself.
2.2 Reductive Amination
Reductive amination is a cornerstone of pharmaceutical synthesis for forming C-N bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to an amine.
-
Expert Insight: The rapid and often quantitative formation of the imine intermediate with this aldehyde is a significant advantage. The electron-withdrawing groups stabilize the transition state of the initial nucleophilic attack by the amine. This allows for milder reducing agents (e.g., sodium triacetoxyborohydride) to be used, which increases the functional group tolerance of the reaction.
Diagram 2: Generalized Reductive Amination Workflow
Caption: High-efficiency workflow for amine synthesis.
Part 3: Strategic Applications in Drug Discovery
The "trifluoromethyl" moiety is a well-established "magic group" in medicinal chemistry.[1] Its presence can significantly improve a drug candidate's profile. 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is therefore a high-value starting material for introducing this critical pharmacophore.
3.1 Role of the Trifluoromethyl Group
-
Metabolic Stability: The C-F bond is extremely strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.
-
Binding Affinity: The strong dipole moment and unique electronic nature of the -CF₃ group can lead to favorable interactions (e.g., dipole-dipole, ion-dipole) with enzyme active sites, potentially increasing binding affinity and potency.
This aldehyde is a key intermediate for synthesizing compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][10][] For example, it can be used to prepare chalcone derivatives, which have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF)-1, a critical factor in tumor progression.[1][]
Part 4: Experimental Protocol: Reductive Amination
The following protocol is a representative example of how to utilize 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde in a robust and self-validating synthetic procedure.
Objective: To synthesize N-(2,4-Difluoro-3-(trifluoromethyl)benzyl)aniline as a model reaction.
Materials:
-
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5% mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Addition: Add aniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting aldehyde. Self-Validation Point: The near-complete consumption of the aldehyde before adding the reducing agent ensures the reaction proceeds cleanly down the desired pathway.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality: Portion-wise addition helps control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure secondary amine.
Part 5: Safety, Handling, and Storage
Proper handling of this reactive chemical is paramount for laboratory safety. The information is derived from safety data sheets of structurally similar hazardous compounds.
5.1 Hazard Identification
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[12][13][14]
-
Combustibility: Classified as a combustible liquid.[12]
5.2 Recommended Handling and PPE
| Precaution | Specification | Source(s) |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | [13][15] |
| Eye Protection | Wear chemical safety goggles and/or a face shield. | [12][13] |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [13][14] |
| Skin/Body Protection | Wear a standard laboratory coat. | [13] |
| Respiratory Protection | If vapors/aerosols are generated, use a respirator with an appropriate cartridge (e.g., type ABEK). | [14] |
5.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from heat, sparks, and open flames.[12][16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][16]
Conclusion
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is more than just a catalog chemical; it is a strategic tool for molecular design. Its highly activated aldehyde group, coupled with the beneficial physicochemical properties imparted by its fluorine and trifluoromethyl substituents, makes it an exceptionally powerful intermediate for constructing novel therapeutics and advanced materials. By understanding its reactivity and handling it with the appropriate safety measures, researchers can unlock its full potential to drive innovation in chemical synthesis.
References
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- ChemicalBook. (2023). 2,4-difluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Benzaldehyde, 3-(trifluoromethyl)-.
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